2H-1-benzothiopyran-2-thione
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Overview
Description
2H-1-Benzothiopyran-2-thione is a heterocyclic compound with the molecular formula C9H6S2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-benzothiopyran-2-thione can be achieved through several methods. One common approach involves the reaction of benzenethiols with diketene in the presence of sulfuric acid, leading to the formation of β-(arylthio)crotonic acids, which can be further transformed into this compound . Another method involves the treatment of 4-hydroxy-2H-1-benzothiopyran-2-thione with hydrochloric acid, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2H-1-Benzothiopyran-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of this compound to form benzothiopyran-2-ones . This oxidation can be achieved using peracids, such as m-chloroperbenzoic acid, under controlled conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include peracids for oxidation, hydrochloric acid for tautomerization, and various condensing agents for the synthesis of related compounds . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include benzothiopyran-2-ones, sulphines, and other sulfur-containing derivatives
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of various heterocyclic compounds . In biology, it has been investigated for its potential pharmacological activities, including its role as a calcium channel blocker . Additionally, it has applications in the development of new materials and industrial processes due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2H-1-benzothiopyran-2-thione involves its interaction with specific molecular targets and pathways. For example, its role as a calcium channel blocker is attributed to its ability to bind to calcium channels and inhibit their activity, leading to reduced calcium influx and subsequent physiological effects . The compound’s sulfur-containing structure also allows it to participate in redox reactions, contributing to its diverse chemical reactivity .
Comparison with Similar Compounds
2H-1-Benzothiopyran-2-thione can be compared with other similar compounds, such as benzothiopyran-2-ones and benzopyran-2-thiones . While these compounds share structural similarities, this compound is unique due to its sulfur-containing thione group, which imparts distinct chemical properties and reactivity. Other similar compounds include thiocoumarins and thiochromones, which also exhibit interesting chemical and biological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, diverse reactivity, and potential pharmacological activities make it a valuable subject of study in the fields of chemistry, biology, and industry.
Properties
CAS No. |
2054-33-3 |
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Molecular Formula |
C9H6S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
thiochromene-2-thione |
InChI |
InChI=1S/C9H6S2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H |
InChI Key |
ZOVFLKOKOZVLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=S)S2 |
Origin of Product |
United States |
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